(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Medicinal Chemistry Scaffold Design Synthetic Intermediates

Researchers face challenges sourcing heterocyclic building blocks with precise regiochemistry for kinase inhibitor SAR programs. This compound solves that with a defined N1-hydroxymethyl handle, 4-pyridinyl hinge-binding motif, and 5-ethyl selectivity group. Ideal for focused library synthesis and fragment growth. • Directly enables N1 derivatization for SAR exploration. • Privileged scaffold mimics adenine for ATP-binding site targeting. • MW 203.24 g/mol suits fragment-based drug discovery campaigns.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 2090265-34-0
Cat. No. B1490207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
CAS2090265-34-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CO)C2=CC=NC=C2
InChIInChI=1S/C11H13N3O/c1-2-10-7-11(13-14(10)8-15)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
InChIKeyZNPCMEREXFXTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: Procurement-Ready Building Block


(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a heterocyclic research compound featuring a pyrazole core substituted at the N1-position with a hydroxymethyl group, at C3 with a 4-pyridinyl moiety, and at C5 with an ethyl group . This specific substitution pattern yields a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol, placing it within the broader class of pyrazolylmethanol scaffolds that serve as versatile intermediates in medicinal chemistry, particularly for kinase inhibitor development [1].

N1-hydroxymethyl handle for N-functionalization in kinase inhibitor design.
4-pyridinyl moiety mimics ATP hinge-binding motif for kinase scaffold exploration.
5-ethyl group modulates steric and lipophilic profile for SAR studies.

(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: Why Generic Analogs Fail


Substitution of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol with generic pyrazole analogs is inadvisable due to the specific regiochemistry and functional group orientation that dictate distinct chemical reactivity and biological target interactions . The hydroxymethyl group at N1 provides a unique synthetic handle for further derivatization, while the 5-ethyl group influences steric and electronic properties compared to unsubstituted or differently alkylated analogs [1]. As demonstrated below, even seemingly minor structural alterations (e.g., moving the hydroxymethyl group from N1 to C5, or replacing the ethyl with hydrogen) result in compounds with markedly different physicochemical properties and synthetic utility [1].

Attribute
Target Compound
Generic Analog
Hydroxymethyl site
N1 (alkylation handle)
C5 (different reactivity)
5-position substituent
Ethyl (modulates lipophilicity)
Hydrogen (unsubstituted, may lack selectivity tuning)

(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: Key Differentiators


N1 vs C5 Hydroxymethyl Substitution

The target compound features a hydroxymethyl group at the N1 position of the pyrazole ring, which is structurally and functionally distinct from the C5-hydroxymethyl substitution found in the close analog [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol (CAS 865610-73-7) [1]. This difference in substitution position fundamentally alters the compound's chemical reactivity profile: the N1-hydroxymethyl group serves as a protecting group or a site for N-alkylation, whereas the C5-hydroxymethyl group offers different synthetic opportunities .

N1 vs C5 substitution
Class-level
Regioisomeric difference in reactivity
N1-OHMe C5-OHMe
N1 site may support N-substitution for kinase inhibitor derivatization.
Class-level inference; review synthetic route requirements.
Medicinal Chemistry Scaffold Design Synthetic Intermediates

5-Ethyl vs Unsubstituted Pyrazole Core

The presence of a 5-ethyl group on the pyrazole ring distinguishes this compound from the unsubstituted analog [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol (CAS 865610-73-7), which lacks any alkyl substitution [1]. While direct quantitative activity data for the target compound are not publicly available, literature on related pyrazolylpyridine ligands indicates that alkyl substitution at the 5-position can significantly influence both metal coordination geometry and biological target binding through steric and electronic effects [2].

5-Ethyl substitution
Class-level
Alkyl group present vs absent
5-Ethyl vs 5-H
Ethyl may influence lipophilicity and selectivity context.
Data to verify in target assay; class-level SAR.
Medicinal Chemistry Drug Design SAR Studies

Molecular Weight: Pharmacokinetic Implications

The target compound has a molecular weight of 203.24 g/mol , which is significantly higher than the 175.19 g/mol of the unsubstituted analog [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol [1] and lower than the 217.27 g/mol of the hydroxyethyl analog 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol . This positions the compound in a distinct molecular weight range that may offer a favorable balance between target binding and passive permeability, a critical consideration in fragment-based drug discovery.

Molecular weight
Reported
203.24 g/mol
+28.05 vs unsubstituted −14.03 vs hydroxyethyl analog
Fragment-like molecular weight may support ADME and FBDD profiling.
Reported from calculated values; validate experimentally.
Drug Discovery Physicochemical Properties ADME Prediction

(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol: Optimized Applications


N-Functionalized Pyrazole Synthesis

The N1-hydroxymethyl group provides a convenient site for alkylation, acylation, or other derivatization reactions to generate libraries of N-substituted pyrazoles. This is particularly valuable in medicinal chemistry programs seeking to explore structure-activity relationships (SAR) around the pyrazole N1 position, a common modification site in kinase inhibitor scaffolds .

Kinase Library Precursor

Pyrazolylpyridine scaffolds are privileged structures in kinase inhibitor design due to their ability to mimic the adenine moiety of ATP [1]. The specific substitution pattern of this compound—combining a 4-pyridinyl group for hinge binding, a 5-ethyl group for selectivity, and an N1-hydroxymethyl group for further elaboration—makes it a strategic building block for generating focused libraries targeting the kinome [1].

Tunable Metal Complexes

Functional pyrazolylpyridine ligands are widely employed in coordination chemistry to design metal complexes with tunable optical, electronic, and catalytic properties [1]. The N1-hydroxymethyl group offers an additional coordination site or a handle for further functionalization to modulate complex stability and reactivity .

FBDD Screening

With a molecular weight of 203.24 g/mol, this compound falls within the ideal range for fragment-based screening campaigns . Its balanced size and functional group composition make it suitable for initial hit identification followed by fragment growth strategies, leveraging the synthetic versatility of the hydroxymethyl and pyridinyl moieties [1].

Application
Selection Property
Validation Focus
N-Functionalization
N1-hydroxymethyl reactivity handle
Alkylation/acylation regioselectivity
Kinase inhibitor library
4-Pyridinyl hinge mimic + 5-ethyl modulation
Kinase panel SAR and selectivity profiling
Metal complex design
Pyrazolylpyridine framework with N1 handle
Coordination geometry and complex stability
Fragment-based screening
Fragment-compatible molecular weight and balanced functionality
Fragment hit confirmation and growth tractability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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